Allyl 2-amino-5-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

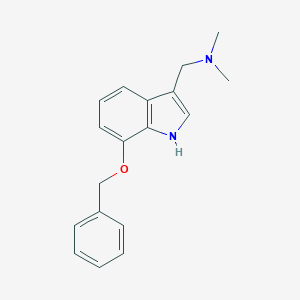

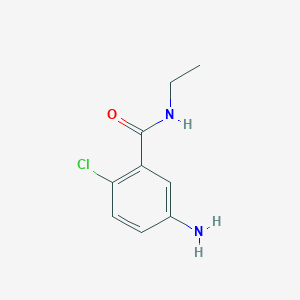

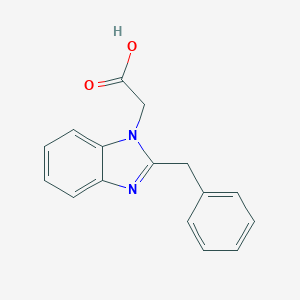

Allyl 2-amino-5-fluorobenzoate, also known as AFBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AFBA is a derivative of benzoic acid and contains an amino group and a fluorine atom in its molecular structure. This compound has been found to possess several unique properties that make it an attractive candidate for various research applications.

Wirkmechanismus

The mechanism of action of Allyl 2-amino-5-fluorobenzoate is based on its ability to undergo protonation and deprotonation in response to changes in pH. In its neutral form, Allyl 2-amino-5-fluorobenzoate exists in a non-fluorescent state. However, when exposed to acidic conditions, such as those found in intracellular compartments such as lysosomes, Allyl 2-amino-5-fluorobenzoate becomes protonated, leading to a significant increase in fluorescence intensity.

Biochemische Und Physiologische Effekte

Allyl 2-amino-5-fluorobenzoate has been shown to have minimal toxicity and does not interfere with cellular processes or cause any adverse effects on cell viability. It is also relatively stable and can be used in a wide range of biological systems. Allyl 2-amino-5-fluorobenzoate has been used to study the pH-dependent behavior of various enzymes, including proteases and phosphatases, as well as the pH regulation of ion channels and transporters.

Vorteile Und Einschränkungen Für Laborexperimente

Allyl 2-amino-5-fluorobenzoate offers several advantages over other pH-sensitive probes, including its high sensitivity, low toxicity, and ease of use. However, there are also some limitations to its use. For example, Allyl 2-amino-5-fluorobenzoate is sensitive to changes in temperature, and its fluorescence emission is affected by the presence of other fluorescent compounds. Additionally, Allyl 2-amino-5-fluorobenzoate is not suitable for use in vivo due to its inability to penetrate cell membranes.

Zukünftige Richtungen

Despite its limitations, Allyl 2-amino-5-fluorobenzoate holds great promise for future research applications. One potential area of future research is the development of new derivatives of Allyl 2-amino-5-fluorobenzoate that exhibit improved properties, such as increased sensitivity and selectivity. Another area of interest is the use of Allyl 2-amino-5-fluorobenzoate in the study of pH-dependent diseases such as cancer and Alzheimer's disease. Overall, Allyl 2-amino-5-fluorobenzoate represents a valuable tool for studying pH-dependent biological processes and has the potential to contribute significantly to scientific research in the future.

Conclusion

In conclusion, Allyl 2-amino-5-fluorobenzoate is a promising compound that has several unique properties that make it an attractive candidate for scientific research. Its ability to act as a fluorescent probe for detecting and measuring intracellular pH levels makes it an invaluable tool for studying pH-dependent biological processes. Although there are some limitations to its use, Allyl 2-amino-5-fluorobenzoate holds great promise for future research applications and represents a valuable addition to the toolkit of researchers in a wide range of fields.

Synthesemethoden

The synthesis of Allyl 2-amino-5-fluorobenzoate involves the reaction of 2-amino-5-fluorobenzoic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, and the resulting product is obtained in good yield and purity. This synthesis method is relatively simple and can be easily scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

Allyl 2-amino-5-fluorobenzoate has been found to have several potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting and measuring intracellular pH levels. Allyl 2-amino-5-fluorobenzoate exhibits a strong fluorescence emission that is highly sensitive to changes in pH, making it an ideal tool for studying pH-dependent biological processes such as cell signaling and metabolism.

Eigenschaften

CAS-Nummer |

145219-56-3 |

|---|---|

Produktname |

Allyl 2-amino-5-fluorobenzoate |

Molekularformel |

C10H10FNO2 |

Molekulargewicht |

195.19 g/mol |

IUPAC-Name |

prop-2-enyl 2-amino-5-fluorobenzoate |

InChI |

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5,12H2 |

InChI-Schlüssel |

QMOAOHYANMISKG-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=C(C=CC(=C1)F)N |

Kanonische SMILES |

C=CCOC(=O)C1=C(C=CC(=C1)F)N |

Synonyme |

Benzoic acid, 2-amino-5-fluoro-, 2-propenyl ester (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)

![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)

![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)